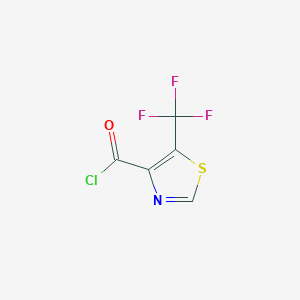

4-Thiazolecarbonyl chloride, 5-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

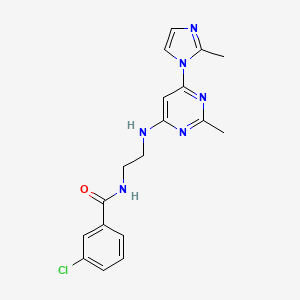

“4-Thiazolecarbonyl chloride, 5-(trifluoromethyl)-” is a chemical compound. It’s closely related to “2-Methyl-4-trifluoromethyl-thiazole-5-carbonyl chloride” which has a CAS Number of 117724-64-8 . The compound is a beige solid at room temperature .

Molecular Structure Analysis

The compound has a molecular weight of 229.61 . Its IUPAC name is 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride . The InChI code is 1S/C6H3ClF3NOS/c1-2-11-4(6(8,9)10)3(13-2)5(7)12/h1H3 .Physical And Chemical Properties Analysis

The compound is a beige solid at room temperature . The compound is stored at room temperature .Scientific Research Applications

- 5-(Trifluoromethyl)-1,3-thiazole-4-carbonyl chloride is a promising scaffold for designing novel drugs. Researchers have explored its potential as a core structure in drug candidates due to its bioactivity and synthetic versatility . The trifluoromethyl group can enhance lipophilicity, metabolic stability, and bioavailability in therapeutic compounds .

- Notable examples of potent molecules containing the 1,2,4-triazole scaffold (to which this compound belongs) include deferasirox (an iron chelator), 3-triazolylphenylsulfide (with antimicrobial activity), and sitagliptin (an antidiabetic agent) .

- Researchers have investigated the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles via [3 + 2]-cycloaddition reactions. This method involves generating nitrile imines in situ from hydrazonyl chloride and reacting them with CF3CN. The trifluoroacetonitrile precursor plays a crucial role in this process .

- The compound’s unique structure makes it a potential building block for designing new materials. Its trifluoromethyl group can impart desirable properties, such as increased stability and conformational preferences .

- The 1,2,4-triazole moiety is prevalent in insecticides and fungicides. Investigating the trifluoromethylated derivatives may lead to novel agrochemicals with improved efficacy and safety profiles .

- Researchers have studied the interaction of 5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride with enzymes. Understanding its binding modes and inhibitory effects could lead to enzyme-specific inhibitors .

- The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it plays a role in the production of pexidartinib, a kinase inhibitor used in cancer therapy .

Medicinal Chemistry and Drug Development

Organofluorine Chemistry

Materials Science and Synthetic Materials

Agrochemicals and Pesticides

Bioorganic Chemistry and Enzyme Inhibition

Pharmaceutical Intermediates and Process Chemistry

Safety and Hazards

The compound is associated with several hazard statements including H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling . It’s also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound .

Pharmacokinetics

The strength of the carbon-fluorine bond can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

properties

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3NOS/c6-4(11)2-3(5(7,8)9)12-1-10-2/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWUCNLYJOLZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(F)(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiazolecarbonyl chloride, 5-(trifluoromethyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)

![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)